molecular formula C7H12I2O2 B13902894 4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane

4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B13902894
M. Wt: 381.98 g/mol
InChI Key: WHRBZHCFRKKRJE-UHFFFAOYSA-N
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Description

4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by the presence of two iodomethyl groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the iodination of 2,2-dimethyl-1,3-dioxolane. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodomethyl groups at the 4 and 5 positions of the dioxolane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of corresponding methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or amine derivatives of the original compound.

    Oxidation Reactions: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction Reactions: Products are typically the corresponding methyl derivatives.

Scientific Research Applications

4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane exerts its effects depends on the specific application. In chemical reactions, the iodomethyl groups act as reactive sites for nucleophilic substitution or other transformations. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodomethyl groups, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with bromine atoms instead of iodine.

    4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with chlorine atoms instead of iodine.

    4,5-Bis(methyl)-2,2-dimethyl-1,3-dioxolane: Lacks halogen atoms, making it less reactive in certain chemical reactions.

Uniqueness

4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This makes the compound more reactive in nucleophilic substitution reactions and potentially more useful in applications requiring high reactivity.

Properties

Molecular Formula

C7H12I2O2

Molecular Weight

381.98 g/mol

IUPAC Name

4,5-bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C7H12I2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4H2,1-2H3

InChI Key

WHRBZHCFRKKRJE-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)CI)CI)C

Origin of Product

United States

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